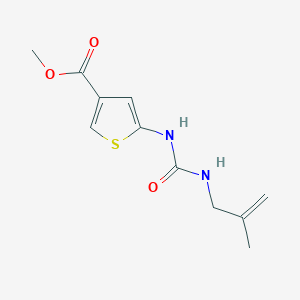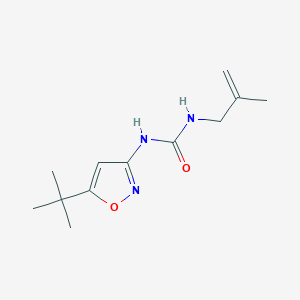
Methyl 5-(2-methylprop-2-enylcarbamoylamino)thiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(2-methylprop-2-enylcarbamoylamino)thiophene-3-carboxylate, also known as MTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MTA is a thiophene derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively.
Mecanismo De Acción
The mechanism of action of Methyl 5-(2-methylprop-2-enylcarbamoylamino)thiophene-3-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Methyl 5-(2-methylprop-2-enylcarbamoylamino)thiophene-3-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Methyl 5-(2-methylprop-2-enylcarbamoylamino)thiophene-3-carboxylate has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. Additionally, Methyl 5-(2-methylprop-2-enylcarbamoylamino)thiophene-3-carboxylate has been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism.
Biochemical and Physiological Effects:
Methyl 5-(2-methylprop-2-enylcarbamoylamino)thiophene-3-carboxylate has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antitumor, and antiviral activities. Methyl 5-(2-methylprop-2-enylcarbamoylamino)thiophene-3-carboxylate has been shown to inhibit the production of inflammatory mediators, such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). Methyl 5-(2-methylprop-2-enylcarbamoylamino)thiophene-3-carboxylate has also been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. Additionally, Methyl 5-(2-methylprop-2-enylcarbamoylamino)thiophene-3-carboxylate has been shown to exhibit antiviral activity against human immunodeficiency virus (HIV) and hepatitis C virus (HCV).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 5-(2-methylprop-2-enylcarbamoylamino)thiophene-3-carboxylate has several advantages for use in lab experiments, including its high purity and yield, and its potential applications in various fields. However, there are also limitations to the use of Methyl 5-(2-methylprop-2-enylcarbamoylamino)thiophene-3-carboxylate in lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of Methyl 5-(2-methylprop-2-enylcarbamoylamino)thiophene-3-carboxylate, including the development of new synthesis methods, the investigation of its potential applications in medicine, agriculture, and materials science, and the further study of its mechanism of action. Additionally, the potential toxicity of Methyl 5-(2-methylprop-2-enylcarbamoylamino)thiophene-3-carboxylate should be further investigated to ensure its safety for use in various applications.
Métodos De Síntesis
Methyl 5-(2-methylprop-2-enylcarbamoylamino)thiophene-3-carboxylate can be synthesized using various methods, including the reaction of 5-amino-2-methylthiophene-3-carboxylic acid with N-methyl-N-(trimethylsilyl)acetamide, followed by the reaction with tert-butyl (E)-3-(bromomethyl)-2-methylpropenoate. Another method involves the reaction of 5-amino-2-methylthiophene-3-carboxylic acid with N-methyl-N-(trimethylsilyl)acetamide, followed by the reaction with tert-butyl (E)-3-(chloromethyl)-2-methylpropenoate. Both methods have been reported to yield Methyl 5-(2-methylprop-2-enylcarbamoylamino)thiophene-3-carboxylate with high purity and yield.
Aplicaciones Científicas De Investigación
Methyl 5-(2-methylprop-2-enylcarbamoylamino)thiophene-3-carboxylate has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, Methyl 5-(2-methylprop-2-enylcarbamoylamino)thiophene-3-carboxylate has been shown to exhibit anti-inflammatory, antitumor, and antiviral activities. In agriculture, Methyl 5-(2-methylprop-2-enylcarbamoylamino)thiophene-3-carboxylate has been studied for its potential use as a plant growth regulator. In materials science, Methyl 5-(2-methylprop-2-enylcarbamoylamino)thiophene-3-carboxylate has been used as a building block for the synthesis of various functional materials.
Propiedades
IUPAC Name |
methyl 5-(2-methylprop-2-enylcarbamoylamino)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c1-7(2)5-12-11(15)13-9-4-8(6-17-9)10(14)16-3/h4,6H,1,5H2,2-3H3,(H2,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEIWENNNMWDOAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CNC(=O)NC1=CC(=CS1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(2-methylprop-2-enylcarbamoylamino)thiophene-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(4-cyanophenyl)ethyl]-2-ethyl-2-methylmorpholine-4-carboxamide](/img/structure/B7633666.png)
![[1-(2,6-Difluorophenyl)pyrazol-3-yl]-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7633672.png)
![(2-Bromo-3-methylphenyl)-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7633678.png)
![1-[2-(hydroxymethyl)pyrrolidin-1-yl]-3-(5-methyl-1H-indol-3-yl)propan-1-one](/img/structure/B7633684.png)
![5-[2-(2-Methylpropyl)-3-oxopiperazin-1-yl]pyrazine-2-carbonitrile](/img/structure/B7633686.png)
![2-ethyl-N-[[4-fluoro-3-(methoxymethyl)phenyl]methyl]-2-methylmorpholine-4-carboxamide](/img/structure/B7633689.png)
![2-ethyl-2-methyl-N-[2-(6-methylpyridin-3-yl)ethyl]morpholine-4-carboxamide](/img/structure/B7633701.png)
![2-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethylamino]cyclohexane-1-carboxamide](/img/structure/B7633704.png)
![[1-(2,4-Difluorophenyl)pyrazol-4-yl]-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7633712.png)
![N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]-3-propan-2-yl-1,2,4-oxadiazol-5-amine](/img/structure/B7633718.png)
![2-[[5-(4-Methylphenyl)-1,3-oxazol-2-yl]methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7633720.png)
![2-[1-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethylamino]cyclohexane-1-carboxamide](/img/structure/B7633728.png)

![2-[(2-Bromo-6-fluorophenyl)methyl]-6-methylpyridazin-3-one](/img/structure/B7633746.png)